molecular formula C22H42NiO4 B12662225 Nickel(2+) neoundecanoate CAS No. 93920-09-3

Nickel(2+) neoundecanoate

Cat. No.: B12662225
CAS No.: 93920-09-3
M. Wt: 429.3 g/mol
InChI Key: SKHZZZCNIQXHGU-UHFFFAOYSA-L
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Description

Nickel(2+) neoundecanoate is a chemical compound with the molecular formula C22H42NiO4 It is a nickel salt of neoundecanoic acid, characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(2+) neoundecanoate can be synthesized through the reaction of nickel(II) salts with neoundecanoic acid. The process typically involves dissolving nickel(II) acetate or nickel(II) chloride in an appropriate solvent, followed by the addition of neoundecanoic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the this compound complex .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of large-scale reactors. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Nickel(2+) neoundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of nickel(2+) neoundecanoate involves its ability to coordinate with various ligands and substrates. In biological systems, it can act as a cofactor for enzymes, facilitating catalytic reactions by stabilizing transition states and intermediates. The compound’s interaction with molecular targets often involves the formation of coordination complexes, which can alter the activity of enzymes and other proteins .

Comparison with Similar Compounds

Properties

CAS No.

93920-09-3

Molecular Formula

C22H42NiO4

Molecular Weight

429.3 g/mol

IUPAC Name

8,8-dimethylnonanoate;nickel(2+)

InChI

InChI=1S/2C11H22O2.Ni/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2

InChI Key

SKHZZZCNIQXHGU-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ni+2]

Origin of Product

United States

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